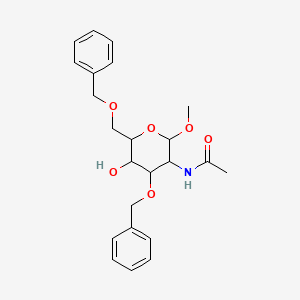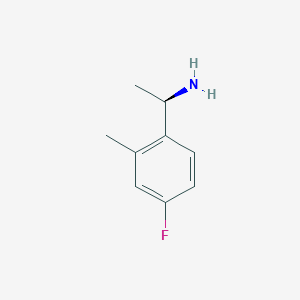
(1R)-1-(4-Fluoro-2-methylphenyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(4-fluoro-2-méthylphényl)éthan-1-amine est un composé organique qui appartient à la classe des phényléthylamines. Ce composé se caractérise par la présence d'un atome de fluor et d'un groupe méthyle liés au cycle phényle, ce qui lui confère des propriétés chimiques uniques. Il est utilisé dans diverses applications de recherche scientifique en raison de sa structure et de sa réactivité distinctives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la (1R)-1-(4-fluoro-2-méthylphényl)éthan-1-amine implique généralement les étapes suivantes :
Matière de départ : La synthèse commence par la sélection de matières de départ appropriées, telles que le 4-fluoro-2-méthylbenzaldéhyde.
Réduction : Le groupe aldéhyde est réduit en alcool correspondant à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Amination : L'alcool est ensuite converti en amine par un processus d'amination réductrice, qui implique l'utilisation d'ammoniac ou d'une source d'amine et d'un agent réducteur tel que le cyanoborohydrure de sodium (NaBH3CN).
Méthodes de production industrielle
En milieu industriel, la production de (1R)-1-(4-fluoro-2-méthylphényl)éthan-1-amine peut impliquer des méthodes plus évolutives et rentables. Ces méthodes incluent souvent :
Hydrogénation catalytique : Utilisation de catalyseurs tels que le palladium sur carbone (Pd/C) pour faciliter les étapes de réduction.
Chimie en flux continu : Utilisation de réacteurs en flux continu pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
(1R)-1-(4-fluoro-2-méthylphényl)éthan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former les imines ou les nitriles correspondants à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).
Réduction : Le composé peut être réduit davantage pour former des amines secondaires ou tertiaires à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2)
Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)
Substitution : Nucléophiles tels que le méthylate de sodium (NaOCH3), le tert-butylate de potassium (KOtBu)
Principaux produits formés
Oxydation : Imines, nitriles
Réduction : Amines secondaires, amines tertiaires
Substitution : Diverses phényléthylamines substituées
Applications de recherche scientifique
(1R)-1-(4-fluoro-2-méthylphényl)éthan-1-amine est utilisée dans plusieurs domaines de recherche scientifique, notamment :
Chimie : Comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Dans des études liées aux analogues des neurotransmetteurs et à la liaison aux récepteurs.
Médecine : Comme composé principal potentiel pour le développement de nouveaux médicaments.
Industrie : Dans la production de produits chimiques de spécialité et d'intermédiaires pour les ingrédients pharmaceutiques actifs (API).
Mécanisme d'action
Le mécanisme d'action de la (1R)-1-(4-fluoro-2-méthylphényl)éthan-1-amine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un agoniste ou un antagoniste à différents sites récepteurs, influençant les processus biologiques tels que la neurotransmission. La présence de l'atome de fluor améliore son affinité de liaison et sa sélectivité envers certains récepteurs.
Applications De Recherche Scientifique
(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to neurotransmitter analogs and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates for active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism of action of (1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing biological processes such as neurotransmission. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain receptors.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1R)-1-(4-fluorophényl)éthan-1-amine
- (1R)-1-(4-méthylphényl)éthan-1-amine
- (1R)-1-(4-chloro-2-méthylphényl)éthan-1-amine
Unicité
(1R)-1-(4-fluoro-2-méthylphényl)éthan-1-amine est unique en raison de la présence combinée des groupes fluor et méthyle sur le cycle phényle. Cette combinaison confère des propriétés électroniques et stériques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C9H12FN |
|---|---|
Poids moléculaire |
153.20 g/mol |
Nom IUPAC |
(1R)-1-(4-fluoro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
Clé InChI |
PQULUYWADYJNDJ-SSDOTTSWSA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)F)[C@@H](C)N |
SMILES canonique |
CC1=C(C=CC(=C1)F)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


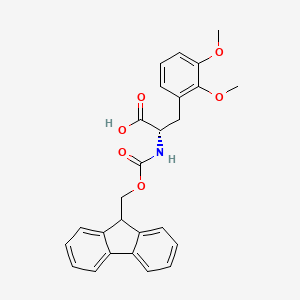
![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)
![3,4,5-trihydroxy-6-[6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12285970.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)
![2-Ethynylbicyclo[2.2.1]heptane](/img/structure/B12285979.png)

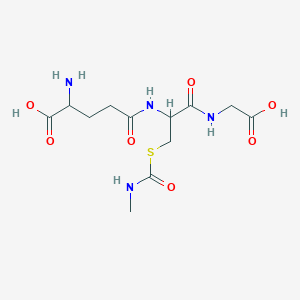
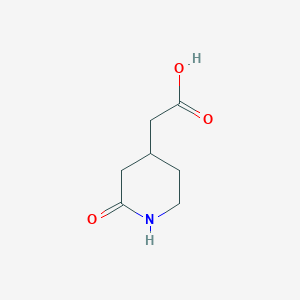
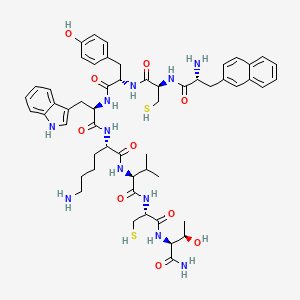

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)
